Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate
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Overview
Description
Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate is a complex organic compound known for its diverse applications in scientific research This compound features a chromenone core, which is a common structural motif in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the 3,4-dimethoxyphenyl group through electrophilic substitution reactions. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and chromenone rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Scientific Research Applications
Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate involves its interaction with various molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The 3,4-dimethoxyphenyl group can enhance the compound’s ability to scavenge free radicals, contributing to its antioxidant effects. Additionally, the compound may interfere with specific signaling pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(3,4-dimethoxyphenyl)propionate
- 3,4-Dimethoxyphenylacetonitrile
- 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid
Uniqueness
Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate is unique due to its specific combination of a chromenone core and a 3,4-dimethoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further distinguish it from similar compounds.
Properties
IUPAC Name |
ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-5-27-21(23)13(2)28-16-8-6-15-10-17(22(24)29-19(15)12-16)14-7-9-18(25-3)20(11-14)26-4/h6-13H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNDLSYSLWOUGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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